molecular formula C16H19N B14730115 N-Methyl-2-(4-methylphenyl)-1-phenylethan-1-amine CAS No. 6271-60-9

N-Methyl-2-(4-methylphenyl)-1-phenylethan-1-amine

Cat. No.: B14730115
CAS No.: 6271-60-9
M. Wt: 225.33 g/mol
InChI Key: TXFQRXXAMKZVOG-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylphenyl)-1-phenylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by its structural framework, which includes a phenyl ring substituted with a methyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylphenyl)-1-phenylethanamine typically involves the alkylation of 2-(4-methylphenyl)-1-phenylethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-methyl-2-(4-methylphenyl)-1-phenylethanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylphenyl)-1-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is used in research to study its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: It has been investigated for its potential therapeutic effects, including its use as a psychoactive agent.

    Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylphenyl)-1-phenylethanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin, dopamine, and norepinephrine receptors, leading to the release and reuptake inhibition of these neurotransmitters. This results in altered mood, perception, and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-phenylethanamine: Lacks the methyl group on the phenyl ring.

    2-(4-methylphenyl)-1-phenylethanamine: Lacks the N-methyl group.

    N-methyl-2-phenylethanamine: Lacks the methyl group on the aromatic ring.

Uniqueness

N-methyl-2-(4-methylphenyl)-1-phenylethanamine is unique due to the presence of both the N-methyl group and the methyl group on the aromatic ring. This structural configuration contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

6271-60-9

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-methyl-2-(4-methylphenyl)-1-phenylethanamine

InChI

InChI=1S/C16H19N/c1-13-8-10-14(11-9-13)12-16(17-2)15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3

InChI Key

TXFQRXXAMKZVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC

Origin of Product

United States

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